2-Amino-7,7-Dimethyl-7,8-Dihydropyrido[4,3-D]Pyrimidin-5(6H)-One
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Overview
Description
2-Amino-7,7-Dimethyl-7,8-Dihydropyrido[4,3-D]Pyrimidin-5(6H)-One is a heterocyclic compound with a unique structure that combines elements of pyridine and pyrimidine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug design.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-7,7-Dimethyl-7,8-Dihydropyrido[4,3-D]Pyrimidin-5(6H)-One typically involves multi-step reactions starting from readily available precursors. One common method includes the cyclization of appropriate intermediates under controlled conditions. For instance, a precursor such as 2,6-diaminopyridine can undergo cyclization with a suitable diketone in the presence of a catalyst like acetic acid, followed by reduction and methylation steps to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of laboratory synthesis methods, focusing on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
2-Amino-7,7-Dimethyl-7,8-Dihydropyrido[4,3-D]Pyrimidin-5(6H)-One can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides, which may exhibit different biological activities.
Reduction: Reduction reactions can modify the pyrimidine ring, potentially leading to derivatives with altered properties.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at specific positions on the ring, enhancing its versatility in drug design.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base (e.g., sodium hydride) facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of alkylated or acylated derivatives.
Scientific Research Applications
2-Amino-7,7-Dimethyl-7,8-Dihydropyrido[4,3-D]Pyrimidin-5(6H)-One has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in pathways related to cancer and infectious diseases.
Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory, antiviral, and anticancer activities.
Industry: The compound’s derivatives are explored for use in materials science, such as in the development of novel polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Amino-7,7-Dimethyl-7,8-Dihydropyrido[4,3-D]Pyrimidin-5(6H)-One involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This inhibition can disrupt critical biological pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-Amino-4,6-Dimethylpyrimidine: Shares a similar pyrimidine core but lacks the fused pyridine ring.
7,8-Dihydro-8-oxo-2-aminopyrido[4,3-D]pyrimidine: Similar structure with an additional oxygen atom, which may alter its reactivity and biological activity.
2-Amino-4,6-Dichloropyrimidine: Contains chlorine substituents, which can significantly change its chemical properties and applications.
Uniqueness
2-Amino-7,7-Dimethyl-7,8-Dihydropyrido[4,3-D]Pyrimidin-5(6H)-One is unique due to its fused ring structure, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold in drug design, offering opportunities to develop novel therapeutics with specific target interactions.
Properties
IUPAC Name |
2-amino-7,7-dimethyl-6,8-dihydropyrido[4,3-d]pyrimidin-5-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N4O/c1-9(2)3-6-5(7(14)13-9)4-11-8(10)12-6/h4H,3H2,1-2H3,(H,13,14)(H2,10,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBEGGBACVAOFAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=NC(=NC=C2C(=O)N1)N)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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